N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological activities and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxy and Methyl Groups: These groups are introduced through specific substitution reactions.
Final Coupling: The final step involves coupling the oxadiazole derivative with 4-methylphenoxy acetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the oxadiazole ring.
4-Methoxy-3-methylbenzaldehyde: Contains similar aromatic structures but different functional groups.
Uniqueness
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-7-15(8-5-12)25-11-17(23)20-19-18(21-26-22-19)14-6-9-16(24-3)13(2)10-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
AOCSPBPJXVQTPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C |
Origin of Product |
United States |
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